molecular formula C6H4F2INO B14022295 5-(Difluoromethoxy)-2-iodopyridine

5-(Difluoromethoxy)-2-iodopyridine

Cat. No.: B14022295
M. Wt: 271.00 g/mol
InChI Key: YEJIIJDWVMTYTC-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-iodopyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a difluoromethoxy group (-OCF2H) and an iodine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-2-iodopyridine typically involves the introduction of the difluoromethoxy group and the iodine atom onto the pyridine ring. One common method involves the reaction of 2-iodopyridine with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The industrial production methods aim to achieve high purity and yield while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-iodopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(Difluoromethoxy)-2-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-iodopyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethoxy)-2-chloropyridine
  • 5-(Difluoromethoxy)-2-bromopyridine
  • 5-(Difluoromethoxy)-2-fluoropyridine

Comparison

Compared to its analogs, 5-(Difluoromethoxy)-2-iodopyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The iodine atom’s larger size and higher polarizability compared to chlorine, bromine, and fluorine can lead to different chemical behaviors and interactions with biological targets .

Properties

Molecular Formula

C6H4F2INO

Molecular Weight

271.00 g/mol

IUPAC Name

5-(difluoromethoxy)-2-iodopyridine

InChI

InChI=1S/C6H4F2INO/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H

InChI Key

YEJIIJDWVMTYTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(F)F)I

Origin of Product

United States

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